Cas no 29048-34-8 (5-(2-Nitrophenyl)-2-furoicacid)
5-(2-Nitrophenyl)-2-furoicacid Chemical and Physical Properties
Names and Identifiers
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- 5-(2-Nitrophenyl)furan-2-carboxylic acid
- 2-Furancarboxylic acid,5-(2-nitrophenyl)-
- 5-(2-NITROPHENYL)-2-FUROIC ACID
- 5-(2-Nitrophenyl)-2-furancarboxylic acid
- 5-(2-Nitro-phenyl)-furan-2-carboxylic acid
- 5-(2-nitrophenyl)pyromucic acid
- o-Nitrophenylfuroic acid
- SCHEMBL2089396
- AKOS000288885
- SR-01000462056
- CHEMBL-425386
- PD005282
- 5-(o-Nitrophenyl)-2-furancarboxylic acid
- 2-Furoic acid, 5-(o-nitrophenyl)-
- AN-465/25028012
- GAR5WG9DZJ
- 29048-34-8
- BCP21428
- XUFDYUSOQQYQRL-UHFFFAOYSA-N
- STR05287
- NS00068230
- J-640053
- Q27096629
- AKOS015894350
- BB 0245484
- Z57441700
- SB61150
- B23
- MFCD00274243
- 4-(Imidazol-1-yl)anizol
- UNII-GAR5WG9DZJ
- 5-(2-Nitrophenyl)-2-furoic acid, 97%
- 5-(2-NITROPHENYL)-2-FURANCARBOXYLICACID
- EN300-11999
- J-800055
- BDBM50175439
- 5-{2-nitrophenyl}-2-furoic acid
- CHEMBL425386
- HMS3604O16
- SR-01000462056-1
- DB07408
- CS-0095176
- 2-Furancarboxylic acid, 5-(2-nitrophenyl)-
- 5-(2-Nitrophenyl)-2-furoicacid
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- MDL: MFCD00274243
- Inchi: 1S/C11H7NO5/c13-11(14)10-6-5-9(17-10)7-3-1-2-4-8(7)12(15)16/h1-6H,(H,13,14)
- InChI Key: XUFDYUSOQQYQRL-UHFFFAOYSA-N
- SMILES: O1C(C(=O)O)=CC=C1C1C=CC=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 233.03200
- Monoisotopic Mass: 232.024597
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: -1
- Tautomer Count: 1
- Topological Polar Surface Area: 96.4
- XLogP3: 2.3
Experimental Properties
- Color/Form: Not determined
- Melting Point: 216-219 ºC
- Boiling Point: 433.4°Cat760mmHg
- Flash Point: 215.9°C
- PSA: 96.26000
- LogP: 3.07620
- Solubility: Not determined
5-(2-Nitrophenyl)-2-furoicacid Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
5-(2-Nitrophenyl)-2-furoicacid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM196408-5g |
5-(2-Nitrophenyl)furan-2-carboxylic acid |
29048-34-8 | 95% | 5g |
$468 | 2021-08-05 | |
| TRC | N232375-2.5g |
5-(2-Nitrophenyl)-2-furoicacid |
29048-34-8 | 2.5g |
$ 230.00 | 2022-06-03 | ||
| TRC | N232375-5g |
5-(2-Nitrophenyl)-2-furoicacid |
29048-34-8 | 5g |
$ 425.00 | 2022-06-03 | ||
| TRC | N232375-10g |
5-(2-Nitrophenyl)-2-furoicacid |
29048-34-8 | 10g |
$ 680.00 | 2022-06-03 | ||
| Chemenu | CM196408-1g |
5-(2-Nitrophenyl)furan-2-carboxylic acid |
29048-34-8 | 95% | 1g |
$158 | 2023-03-07 | |
| abcr | AB377297-1 g |
5-(2-Nitrophenyl)furan-2-carboxylic acid |
29048-34-8 | 1g |
€497.40 | 2023-06-20 | ||
| Enamine | EN300-11999-0.05g |
5-(2-nitrophenyl)furan-2-carboxylic acid |
29048-34-8 | 95.0% | 0.05g |
$49.0 | 2025-03-21 | |
| Enamine | EN300-11999-0.1g |
5-(2-nitrophenyl)furan-2-carboxylic acid |
29048-34-8 | 95.0% | 0.1g |
$73.0 | 2025-03-21 | |
| Enamine | EN300-11999-0.25g |
5-(2-nitrophenyl)furan-2-carboxylic acid |
29048-34-8 | 95.0% | 0.25g |
$105.0 | 2025-03-21 | |
| Enamine | EN300-11999-0.5g |
5-(2-nitrophenyl)furan-2-carboxylic acid |
29048-34-8 | 95.0% | 0.5g |
$166.0 | 2025-03-21 |
5-(2-Nitrophenyl)-2-furoicacid Suppliers
5-(2-Nitrophenyl)-2-furoicacid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on 5-(2-Nitrophenyl)-2-furoicacid
5-(2-Nitrophenyl)-2-furoic Acid (CAS 29048-34-8): Properties, Applications, and Market Insights
5-(2-Nitrophenyl)-2-furoic acid (CAS 29048-34-8) is a specialized organic compound that belongs to the class of nitrophenyl-substituted furoic acids. This compound has garnered significant attention in recent years due to its unique chemical structure and potential applications in various industries. With the increasing demand for fine chemicals and pharmaceutical intermediates, understanding the properties and uses of 5-(2-nitrophenyl)furoic acid becomes crucial for researchers and industry professionals alike.
The molecular structure of 5-(2-nitrophenyl)-2-furoic acid combines a furan ring with a nitrophenyl group, creating a versatile building block for more complex molecules. This structural feature makes it particularly interesting for medicinal chemistry applications, where researchers are constantly searching for novel scaffolds in drug discovery. Recent trends in AI-assisted drug design have highlighted the importance of such heterocyclic compounds, as they often exhibit favorable pharmacokinetic properties.
In terms of physical properties, 5-(2-nitrophenyl)furoic acid typically appears as a yellow to orange crystalline powder. Its solubility characteristics make it suitable for various organic synthesis reactions, particularly in polar aprotic solvents. The presence of both carboxylic acid and nitro functional groups allows for multiple modification possibilities, which is why it's frequently discussed in forums about multi-step organic synthesis and heterocyclic chemistry.
The primary applications of CAS 29048-34-8 span several cutting-edge fields. In pharmaceutical research, it serves as a valuable intermediate for developing potential anti-inflammatory agents and enzyme inhibitors. The compound's structure is particularly relevant to current investigations into targeted therapies, a hot topic in precision medicine. Additionally, its derivatives show promise in materials science, especially in the development of organic electronic materials and photoactive compounds.
From a synthetic chemistry perspective, 5-(2-nitrophenyl)-2-furoic acid offers interesting possibilities for cascade reactions and one-pot syntheses - techniques that are gaining popularity due to their efficiency and reduced environmental impact. This aligns well with the growing emphasis on green chemistry principles in industrial processes. Researchers exploring atom economy and waste minimization often consider compounds like this for their synthetic strategies.
The market for nitrophenyl furoic acid derivatives has shown steady growth, particularly in regions with strong pharmaceutical and specialty chemical industries. Recent supply chain analyses indicate increasing demand from research institutions and contract manufacturing organizations. This trend correlates with the broader expansion of the fine chemicals market, which is projected to continue growing due to advancements in personalized medicine and bioconjugation techniques.
Quality control of 5-(2-nitrophenyl)-2-furoic acid typically involves advanced analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for research and industrial applications. The analytical data also provides valuable information for researchers working on structure-activity relationships, a key area in modern drug discovery.
Storage and handling of CAS 29048-34-8 require standard precautions for organic compounds. While not classified as hazardous under normal conditions, proper chemical storage protocols should be followed to maintain stability. This includes protection from moisture and extreme temperatures, considerations that are particularly important for researchers investigating long-term compound stability in various formulations.
Recent scientific literature has highlighted several innovative applications for 5-(2-nitrophenyl)furoic acid derivatives. These include their use as fluorescence probes in biological imaging and as components in molecular sensors. Such applications take advantage of the compound's photophysical properties, making it relevant to current research in bioimaging technologies and diagnostic tools.
The synthesis of 5-(2-nitrophenyl)-2-furoic acid typically involves palladium-catalyzed coupling reactions or multicomponent reactions, methodologies that are frequently searched by synthetic chemists. Optimization of these synthetic routes remains an active area of research, with particular focus on improving reaction yields and developing more sustainable catalytic systems.
In conclusion, 5-(2-nitrophenyl)-2-furoic acid (CAS 29048-34-8) represents an important building block in modern chemical research and development. Its versatile structure and multiple functional groups make it valuable for pharmaceutical, materials science, and synthetic chemistry applications. As research continues to explore new heterocyclic compounds for advanced applications, the significance of such nitrophenyl-substituted furan derivatives is likely to grow, particularly in fields emphasizing molecular diversity and functional materials.
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